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molecular formula C9H9NOS B1583201 4-Methoxy-2-methylphenyl isothiocyanate CAS No. 40046-28-4

4-Methoxy-2-methylphenyl isothiocyanate

Cat. No. B1583201
M. Wt: 179.24 g/mol
InChI Key: CXIJSTYYDYSTCX-UHFFFAOYSA-N
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using 1-isothiocyanato-4-methoxy-2-methyl-benzene. Title compound: ES-MS: 196.9 [M+H]+; single peak at tR=2.46 min (System 2).
Name
[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(CCOC2C=CC(NC(N)=O)=CC=2)CCCC1.[N:19]([C:22]1[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][C:23]=1[CH3:30])=[C:20]=[S:21]>>[CH3:29][O:28][C:25]1[CH:26]=[CH:27][C:22]([NH:19][C:20]([NH2:1])=[S:21])=[C:23]([CH3:30])[CH:24]=1

Inputs

Step One
Name
[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=C(C=C(C=C1)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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